DEAD/H box polypeptide 11 like 12 is a member of the DEAD/H box family of RNA helicases, which are characterized by their ability to bind and unwind RNA in an ATP-dependent manner. These proteins play critical roles in various cellular processes, including RNA metabolism, gene expression regulation, and responses to cellular stress. The DEAD/H box polypeptide 11 like 12 is particularly involved in the unwinding of RNA structures, which is essential for proper RNA processing and function.
The DEAD/H box polypeptide 11 like 12 is encoded by the corresponding gene located on human chromosome 17. This gene is part of a larger family of helicases that are conserved across many species, indicating their fundamental role in biological processes.
DEAD/H box polypeptide 11 like 12 falls under the category of DEAD-box helicases, which are defined by specific amino acid sequences that include the conserved Asp-Glu-Ala-Asp motif. This classification places it within the broader group of RNA helicases, which are essential for various aspects of RNA metabolism.
The synthesis of DEAD/H box polypeptide 11 like 12 typically involves recombinant DNA technology. The gene encoding this protein can be cloned into an expression vector, which is then introduced into host cells (such as bacteria or yeast) for protein production.
The molecular structure of DEAD/H box polypeptide 11 like 12 includes two RecA-like domains that form the core helicase structure. These domains are critical for ATP binding and hydrolysis, which are necessary for the helicase's unwinding activity.
The primary chemical reaction catalyzed by DEAD/H box polypeptide 11 like 12 involves the hydrolysis of ATP to ADP and inorganic phosphate, coupled with the unwinding of RNA duplexes. This reaction facilitates various RNA processing events, such as splicing and translation.
The mechanism of action for DEAD/H box polypeptide 11 like 12 involves several steps:
Research indicates that variations in the N- and
DEAD/H-box polypeptide 11 like 12 (DDX11L12) belongs to the SF2 superfamily of helicases, characterized by a conserved catalytic core shared across eukaryotic organisms. This gene exhibits significant sequence conservation with DEAD/H-box helicases from yeast to mammals, particularly within functional domains essential for ATP hydrolysis and nucleic acid binding. Comparative genomic analyses reveal orthologs in Saccharomyces cerevisiae (Chl1p), Caenorhabditis elegans, Drosophila melanogaster, and mammals (DDX11/ChlR1), indicating deep evolutionary conservation of this helicase lineage [1] [5]. The human DDX11L12 protein shares 62% amino acid identity with human DDX11 and 58% with yeast Chl1p, suggesting functional redundancy in core helicase activities. Ubiquitous expression patterns observed in mammalian tissues—especially bone marrow, lymph nodes, and proliferating cells—further underscore its fundamental role in cellular processes [2] [3].
Table 1: Evolutionary Conservation of DDX11L12 Orthologs
Organism | Gene Symbol | Amino Acid Identity (%) | Key Functions |
---|---|---|---|
Homo sapiens | DDX11L12 | 100 | Genome stability, transcription |
Mus musculus | Ddx11l12 | 92 | Embryogenesis, DNA repair |
Drosophila melanogaster | Chl1 | 67 | Chromosome segregation |
Caenorhabditis elegans | chl-1 | 61 | Cell cycle regulation |
Saccharomyces cerevisiae | CHL1 | 58 | Sister chromatid cohesion |
DDX11L12 retains the hallmark motifs of DEAD/H-box helicases, organized into a RecA-like domain architecture that facilitates ATP-dependent nucleic acid unwinding:
Table 2: Conserved Motifs in DDX11L12 and Functional Significance
Motif | Conserved Sequence | Role | Functional Impact of Mutation |
---|---|---|---|
Q | KQTGSGKT | ATP binding | Loss of ATPase activity |
I | PTRELAV | Nucleic acid binding | Reduced substrate affinity |
Ia | GG | RNA duplex recognition | Impaired duplex separation |
II (DEAD) | VLDEAD | ATP hydrolysis | Helicase inactivation |
III | SAT | Coupling ATP-RNA activities | Uncoupled ATPase/helicase function |
VI | HRIGR | ATP-dependent RNA binding | Reduced unwinding processivity |
Fe-S | CxxCxxC | DNA binding and stability | Genome instability |
Phylogenetic reconstruction places DDX11L12 within a distinct clade of DEAD/H-box helicases descended from an ancestral Chl1-like gene. Key evolutionary insights include:
Table 3: Phylogenetically Conserved Functions of DDX11L12 Orthologs
Organism | Ortholog | Conserved Function | Phenotype of Loss |
---|---|---|---|
S. cerevisiae | Chl1p | Sister chromatid cohesion | Chromosome loss, hypersensitivity to DNA damage |
C. elegans | chl-1 | Mitotic fidelity | Embryonic lethality, aneuploidy |
H. sapiens | DDX11 | DNA replication/repair | Warsaw Breakage Syndrome, cancer predisposition |
H. sapiens | DDX11L12 | Transcriptional regulation | Altered cell differentiation, oncogenic dysregulation |
Evolutionary Model: The gene family likely expanded from a single ancestral Chl1-like helicase in early eukaryotes. Gene duplication events in vertebrates generated DDX11 and DDX11L12, with the latter evolving regulatory roles in transcription while retaining core helicase functions. This model is supported by conserved synteny analyses showing chromosomal regions harboring these genes share flanking genes (DNM1L, ERBB3) across vertebrates [3] [7].
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